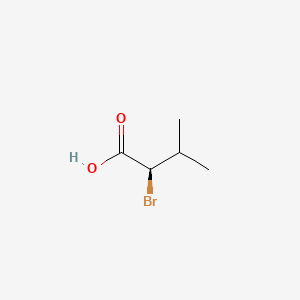

(R)-2-Bromo-3-methylbutyric acid

Descripción

Historical Context and Significance of Chiral α-Halogenated Carboxylic Acids in Synthesis

Chiral α-halogenated carboxylic acids are organic compounds characterized by a halogen atom (such as bromine or chlorine) attached to the carbon atom adjacent to a carboxyl group. wikipedia.org Their history is closely tied to the development of methods for synthesizing fundamental organic molecules, particularly amino acids.

One of the oldest and most notable methods for preparing α-bromo carboxylic acids is the Hell-Volhard-Zelinskii (HVZ) reaction, first reported in 1881. libretexts.orgchemistrysteps.com This reaction involves treating a carboxylic acid that has α-hydrogens with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). chemistrysteps.compressbooks.pub The carboxylic acid is first converted into an acid bromide, which can then enolize. This enol intermediate readily reacts with bromine at the α-position, and subsequent hydrolysis yields the α-bromo carboxylic acid. chemistrysteps.com

The primary significance of these halogenated acids lies in their utility as synthetic intermediates. wikipedia.org The halogen at the α-position is a good leaving group, making it susceptible to nucleophilic substitution (Sₙ2) reactions. A classic application is the synthesis of α-amino acids, where the α-bromo acid is treated with ammonia (B1221849) to replace the bromine atom with an amino group. libretexts.orgpressbooks.publibretexts.org This provides a direct pathway from simple carboxylic acids to the building blocks of proteins. Beyond amination, the electrophilic α-carbon can react with a variety of nucleophiles, allowing for the introduction of different functional groups and the construction of diverse molecular frameworks. wikipedia.orgnih.gov

Importance of Enantiopure Compounds in Contemporary Chemical Research

Many molecules in chemistry can exist in two non-superimposable mirror-image forms, known as enantiomers. eurekalert.org While enantiomers have identical physical and chemical properties in an achiral environment, they behave very differently in a chiral one, such as the biological systems of living organisms. mdpi.comquora.com Organisms are composed of many chiral biomolecules, like L-amino acids and D-sugars, which create a stereospecific environment. wikipedia.org Consequently, the two enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles. mdpi.com

The use of enantiopure compounds—substances containing only a single enantiomer—is therefore of paramount importance in modern chemical and pharmaceutical research. mdpi.comwikipedia.org Developing a drug as a single enantiomer can enhance its efficacy and create a better safety profile by eliminating the inactive or potentially harmful effects of the other enantiomer. quora.comnumberanalytics.com For this reason, regulatory bodies like the U.S. Food and Drug Administration (FDA) often require the development of single-enantiomer drugs. wikipedia.orgnumberanalytics.com

The demand for enantiopure compounds has driven significant innovation in a field of chemistry known as asymmetric synthesis. numberanalytics.com This area focuses on developing methods that selectively produce one enantiomer over the other. libretexts.org Chiral catalysts, reagents, and building blocks are central to these strategies, enabling the creation of complex molecules with the correct "handedness" for their intended biological function. numberanalytics.comnumberanalytics.com

Overview of (R)-2-Bromo-3-methylbutyric Acid as a Chiral Building Block

This compound is a specific example of an enantiopure α-halogenated carboxylic acid. Its value as a chiral building block stems from its defined stereochemistry at the α-carbon, which can be transferred to new, more complex molecules during a synthesis. The "(R)" designation specifies the absolute configuration of the chiral center, ensuring stereochemical control in subsequent reactions.

This compound serves as a precursor in various synthetic applications. For instance, it has been used as a starting material in the synthesis of inhibitors for fructosyl peptide oxidase. sigmaaldrich.comsigmaaldrich.com It also functions as the anionic component in the preparation of chiral ionic liquids. These specialized solvents have been applied in asymmetric catalysis, such as the Heck arylation of 2,3-dihydrofuran. sigmaaldrich.comsigmaaldrich.com The structural features of this compound—a carboxylic acid for further derivatization, a bromine atom for substitution, and a defined stereocenter—make it a versatile tool for constructing enantiomerically pure target molecules.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₉BrO₂ | stenutz.eu |

| Molecular Weight | 181.03 g/mol | sigmaaldrich.comstenutz.eu |

| CAS Number | 76792-22-8 | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 35-40 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 90-100 °C at 0.5 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Optical Activity | [α]22/D +21° (c=37 in benzene) | sigmaaldrich.com |

| InChI Key | UEBARDWJXBGYEJ-SCSAIBSYSA-N | sigmaaldrich.comstenutz.eu |

Research Directions and Emerging Applications of Chiral α-Bromocarboxylic Acids

The field of asymmetric synthesis continues to evolve, and chiral α-bromocarboxylic acids remain relevant as versatile intermediates. Current research focuses on developing novel and more efficient ways to synthesize and utilize these compounds. One area of interest is their use in catalytic asymmetric synthesis, where new chiral catalysts are designed to produce α-chiral carboxylic acids with high enantiomeric purity. rsc.org

Emerging applications leverage the reactivity of the C-Br bond. For example, α-bromo acids can be converted to α-thio acids through nucleophilic substitution with sulfur-containing reagents. nih.gov These α-thio acids are valuable in peptidomimetic chemistry and as intermediates for synthesizing enzyme inhibitors. nih.gov The conversion proceeds with an inversion of stereochemistry, allowing for the synthesis of the opposite enantiomer from the starting bromo acid. nih.gov

Furthermore, advances in catalysis, such as metallaphotoredox catalysis, are expanding the types of reactions that carboxylic acids can undergo. princeton.edu While much of this work focuses on decarboxylative couplings, the principles of activating carboxylic acid derivatives open new possibilities for functionalizing α-halo acids in previously inaccessible ways. Research is also directed at using these chiral building blocks for the synthesis of non-natural amino acids and other biologically active compounds, which are crucial for drug discovery and chemical biology. researchgate.net The development of new chiral Brønsted acids and organocatalysts also promises to enhance the toolkit for asymmetric transformations involving these and other chiral acids. nih.gov

Structure

2D Structure

Propiedades

IUPAC Name |

(2R)-2-bromo-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBARDWJXBGYEJ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227606 | |

| Record name | alpha-Bromoisovaleric acid, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76792-22-8 | |

| Record name | alpha-Bromoisovaleric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076792228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Bromoisovaleric acid, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-2-Bromo-3-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-BROMOISOVALERIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS538QCW8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for R 2 Bromo 3 Methylbutyric Acid and Its Stereoisomers

Classical Approaches to Racemic 2-Bromo-3-methylbutyric Acid

The traditional synthesis of 2-bromo-3-methylbutyric acid typically results in a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. A primary and well-established method for this is the α-bromination of 3-methylbutanoic acid.

α-Bromination of 3-Methylbutanoic Acid and Derivatives

The direct bromination at the α-carbon (the carbon atom adjacent to the carboxyl group) of 3-methylbutanoic acid is a common strategy. innospk.compressbooks.pub This reaction, known as the Hell-Volhard-Zelinsky (HVZ) reaction, is a cornerstone of carboxylic acid chemistry. pressbooks.publibretexts.orgmasterorganicchemistry.com The reaction proceeds by converting the carboxylic acid into an acid bromide intermediate, which more readily forms an enol. pressbooks.publibretexts.orglibretexts.org This enol then reacts with bromine to introduce the bromine atom at the α-position. pressbooks.publibretexts.org Subsequent hydrolysis of the α-bromo acid bromide yields the final α-bromo carboxylic acid product. pressbooks.publibretexts.org Because the reaction proceeds through a planar enol intermediate, the result is a racemic mixture of (R)- and (S)-2-bromo-3-methylbutyric acid. libretexts.org

Reaction Conditions and Reagent Selection (e.g., Br₂, PBr₃)

The Hell-Volhard-Zelinsky reaction is typically carried out using elemental bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). pressbooks.publibretexts.org Red phosphorus can also be used, as it reacts with bromine in situ to form PBr₃. libretexts.orgmanac-inc.co.jp The reaction involves the initial conversion of the carboxylic acid to its acid bromide derivative by PBr₃. pressbooks.pubmasterorganicchemistry.com The acid bromide then enolizes, and this enol intermediate is what reacts with Br₂ to afford the α-brominated acid bromide. pressbooks.pubmasterorganicchemistry.com Finally, the addition of water hydrolyzes the acid bromide to the desired α-bromo carboxylic acid. pressbooks.pub It is crucial to use at least a stoichiometric amount of bromine to ensure complete bromination.

| Reagent/Condition | Role in Reaction |

| 3-Methylbutanoic Acid | Starting material |

| Bromine (Br₂) | Brominating agent |

| Phosphorus Tribromide (PBr₃) | Catalyst to form the acid bromide intermediate |

| Water (H₂O) | Used in the final step to hydrolyze the α-bromo acid bromide to the carboxylic acid |

Enantioselective Synthesis of (R)-2-Bromo-3-methylbutyric Acid

To obtain the specific (R)-enantiomer of 2-bromo-3-methylbutyric acid, enantioselective synthetic methods are required. These strategies employ chiral molecules to influence the stereochemical outcome of the bromination reaction.

Asymmetric Catalysis in α-Bromination

Asymmetric catalysis offers a powerful means to achieve the enantioselective α-bromination of carboxylic acids and their derivatives. This involves the use of chiral catalysts that create a chiral environment around the substrate, directing the attack of the bromine to one face of the enolate intermediate over the other.

A well-established method for asymmetric α-alkylation and, by extension, α-halogenation, involves the use of chiral auxiliaries, such as Evans oxazolidinones. nih.govresearchgate.netsantiago-lab.comwikipedia.org These are chiral compounds that are temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org

In this approach, the carboxylic acid is first converted to an N-acyl oxazolidinone. santiago-lab.comwikipedia.org Deprotonation with a strong base, like lithium diisopropylamide (LDA), generates a chiral enolate. uwindsor.ca The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile (in this case, a bromine source) to attack from the less hindered face. uwindsor.ca This results in a highly diastereoselective bromination. Finally, the chiral auxiliary is cleaved from the α-brominated product to yield the desired enantiomerically enriched this compound. wikipedia.org The choice of the specific Evans auxiliary, derived from amino acids like valine or phenylalanine, can influence the stereochemical outcome. nih.govsantiago-lab.com

| Step | Description |

| 1. Acylation | 3-Methylbutanoic acid is coupled to a chiral Evans oxazolidinone. |

| 2. Enolate Formation | The N-acyl oxazolidinone is treated with a strong base to form a chiral enolate. |

| 3. Bromination | The enolate is reacted with a brominating agent (e.g., NBS), leading to diastereoselective α-bromination. |

| 4. Auxiliary Cleavage | The chiral auxiliary is removed to afford the enantiomerically enriched this compound. |

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based catalysts and chiral auxiliaries. nih.gov In the context of α-bromination, chiral amine catalysts, such as derivatives of proline or diphenylpyrrolidine, can be employed to achieve enantioselectivity. rsc.org

The general principle involves the reaction of the aldehyde or a derivative of the carboxylic acid with the chiral organocatalyst to form a nucleophilic enamine or a related intermediate. rsc.orgrsc.org The chiral catalyst ensures that this intermediate adopts a specific conformation, exposing one face to the electrophilic bromine source, such as N-bromosuccinimide (NBS). rsc.org This directed attack leads to the formation of the α-brominated product with a high degree of enantiomeric excess. While much of the research has focused on aldehydes and ketones, the principles can be extended to carboxylic acid derivatives. rsc.org The development of organocatalytic methods for the direct asymmetric α-bromination of carboxylic acids is an ongoing area of research. nih.gov

Enzymatic Resolution of Racemic Precursors

Enzymatic resolution has emerged as a powerful technique for the separation of enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.

Lipases and esterases are widely employed in the resolution of racemic carboxylic acids and their esters. These enzymes can selectively catalyze the esterification or hydrolysis of one enantiomer, leading to a mixture of an enantioenriched ester and an enantioenriched carboxylic acid. For instance, the enzymatic resolution of racemic 2-methylbutyric acid, a structurally related compound, has been successfully achieved using various immobilized lipases. nih.govresearchgate.net In these studies, lipases such as Candida antarctica lipase (B570770) B (CALB), Thermomyces lanuginosus lipase, Candida rugosa lipase, and Rhizopus oryzae lipase have demonstrated varying degrees of enantioselectivity in the esterification of the racemic acid. nih.govresearchgate.net

The choice of enzyme is critical and depends on the desired enantiomer. For example, in the resolution of 2-methylbutyric acid, CALB and Thermomyces lanuginosus lipase preferentially produce the (R)-ester, while Candida rugosa and Rhizopus oryzae lipases favor the formation of the (S)-ester. nih.govresearchgate.net This principle can be extended to the resolution of racemic 2-bromo-3-methylbutyric acid or its esters, where the appropriate selection of a lipase or esterase would enable the selective synthesis of the (R)- or (S)-enantiomer.

To maximize the enantiomeric excess (ee) and yield of the desired enantiomer, several process parameters must be optimized. These include the choice of solvent, acylating agent (in the case of esterification), temperature, and reaction time. For instance, in the lipase-catalyzed resolution of secondary alcohols, parameters such as the type of acylating agent (e.g., vinyl acetate, succinic anhydride) and the reaction medium significantly influence the reaction yield and enantiomeric excess. dss.go.th Similarly, in the enzymatic resolution of 2-methylbutyric acid, the solvent and the alcohol used as the nucleophile were evaluated to enhance the enantioselectivity. researchgate.net

The enantioselectivity of an enzymatic resolution is often described by the enantiomeric ratio (E-value). A high E-value is indicative of a highly selective process. Optimization studies aim to identify conditions that maximize this E-value. For example, in the resolution of 2-methylbutyric acid with CALB, an E-value of 35 was achieved in hexane, leading to the (R)-ester with 90% ee. nih.govresearchgate.net Similar optimization strategies would be crucial for developing an efficient enzymatic resolution process for this compound.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | E-value | Reference |

| Candida antarctica lipase B | (R,S)-2-Methylbutyric acid | (R)-Pentyl 2-methylbutyrate | 90% | 35 | nih.govresearchgate.net |

| Thermomyces lanuginosus lipase | (R,S)-2-Methylbutyric acid | (R)-Pentyl 2-methylbutyrate | 91% | 26 | nih.govresearchgate.net |

| Candida rugosa lipase | (R,S)-2-Methylbutyric acid | (S)-Pentyl 2-methylbutyrate | 75% | 10 | nih.govresearchgate.net |

| Rhizopus oryzae lipase | (R,S)-2-Methylbutyric acid | (S)-Pentyl 2-methylbutyrate | 49% | 4 | nih.govresearchgate.net |

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, the amino acid L-valine, which possesses the desired (S) configuration at the carbon corresponding to the 3-position of the target molecule, is an ideal chiral precursor. The synthesis involves the diazotization of L-valine in the presence of a bromide source, which proceeds with retention of configuration at the α-carbon, followed by bromination.

Stereoselective Conversion from Related Chiral Precursors

Another approach involves the stereoselective conversion of other readily available chiral precursors. For example, (R)-(+)-2-bromo-3-methylbutyric acid can be used as a starting material for the synthesis of other chiral compounds, such as fructosyl peptide oxidase inhibitors. sigmaaldrich.comsigmaaldrich.com This highlights the utility of this chiral building block in constructing more complex molecules. The conversion of a related chiral precursor would typically involve a stereospecific reaction that proceeds with a predictable stereochemical outcome, such as an SN2 reaction with inversion of configuration or a reaction that proceeds with retention of configuration.

Investigation of Reaction Mechanisms and Stereochemical Outcomes

Understanding the reaction mechanisms is crucial for predicting and controlling the stereochemical outcome of a synthesis. For instance, in the bromination of alcohols, the mechanism can involve carbocation intermediates, which may be prone to rearrangements. jcu.edu In the synthesis of 2-bromo-3-methylbutane (B93499) from neopentyl alcohol, a carbocation rearrangement is a key step in the proposed mechanism. jcu.edu While this specific example does not directly lead to the target carboxylic acid, it underscores the importance of considering potential mechanistic pathways that can affect the final stereochemistry. In the synthesis of this compound, particularly from chiral precursors, ensuring that the reactions proceed with high stereoselectivity is paramount. This often involves the use of reaction conditions that favor a specific mechanism, such as an SN2 pathway, over others that might lead to racemization or the formation of the undesired enantiomer. The crystal structure of both the racemic and the enantiopure (R)-form of 2-bromo-3-methylbutyric acid has been elucidated, which provides valuable information on their solid-state conformations and intermolecular interactions. mdpi.com

Synthetic Strategies for (S)-2-Bromo-3-methylbutyric Acid for Comparative Studies

The synthesis of the (S)-enantiomer, (S)-2-bromo-3-methylbutyric acid, is essential for comparative studies and for the synthesis of stereochemically diverse target molecules. The synthetic strategies for the (S)-enantiomer often mirror those for the (R)-enantiomer.

One common approach is through the resolution of racemic 2-bromo-3-methylbutyric acid. sigmaaldrich.com As mentioned in the context of enzymatic resolution, certain lipases preferentially react with the (R)-enantiomer of a related acid, leaving the unreacted (S)-acid in high enantiomeric purity. nih.govresearchgate.net This approach could be directly applicable to the preparation of (S)-2-bromo-3-methylbutyric acid.

Alternatively, chiral pool synthesis starting from D-valine, the unnatural enantiomer of valine, would lead to the (S)-enantiomer of the target acid. Furthermore, stereoselective synthesis employing a chiral auxiliary or a chiral catalyst designed to produce the (S)-enantiomer can also be employed. The availability of both enantiomers is crucial for structure-activity relationship studies and for the development of stereoisomerically pure pharmaceuticals and other fine chemicals.

Stereochemical Investigations and Structural Elucidation

Absolute Configuration Determination by X-ray Crystallography

Single-crystal X-ray crystallography has been instrumental in definitively determining the absolute configuration of (R)-2-Bromo-3-methylbutyric acid. mdpi.com This technique provides an unambiguous view of the spatial arrangement of atoms within the crystal lattice, confirming the (R) stereochemistry through the analysis of anomalous dispersion effects. mdpi.com

The crystal structures of both enantiopure this compound and its racemic form have been successfully elucidated. mdpi.com Both compounds were found to crystallize in the triclinic crystal system with two molecules per unit cell (Z = 2). mdpi.com A notable distinction is that the enantiopure (R)-form features two crystallographically distinct molecules in the asymmetric unit, whereas the racemate, an equimolar mixture of the (R) and (S) enantiomers, forms a racemic crystal (a true racemate) rather than a conglomerate. mdpi.com

| Parameter | This compound | rac-2-Bromo-3-methylbutyric Acid |

|---|---|---|

| Crystal System | Triclinic | Triclinic |

| Z | 2 | 2 |

| Distinct Molecules | 2 | 1 (R-enantiomer in asymmetric unit) |

The dominant intermolecular interaction in the crystal structures of both the enantiopure and racemic forms is the classic O–H···O hydrogen bond between the carboxylic acid groups. mdpi.com This interaction leads to the formation of dimers. In the crystal of (R)-1, homochiral dimers are formed, possessing approximate non-crystallographic C2 symmetry. mdpi.com In contrast, the racemic crystal features centrosymmetric heterochiral dimers, where an (R)-enantiomer is paired with an (S)-enantiomer. mdpi.com Both dimer types are characterized by the common carboxy syn···syn homosynthon, which follows a ring motif denoted by the graph set descriptor R²₂(8). mdpi.com

| Compound | D–H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) |

|---|---|---|---|---|---|

| (R)-Form | O11–H11···O22 | 0.84 | 1.82 | 2.656 | 172.0 |

| O21–H21···O12 | 0.84 | 1.81 | 2.648 | 173.0 | |

| Racemic Form | O1–H1···O1' | 0.84 | 1.80 | 2.637 | 173.0 |

Data extracted from crystallographic studies. mdpi.com D: Donor atom, A: Acceptor atom.

A comparative analysis reveals that the crystal packing of the centrosymmetric racemic form is denser than that of its enantiopure counterpart. mdpi.com This observation is consistent with Wallach's rule, which posits that racemic crystals tend to be more densely packed than their chiral counterparts. mdpi.com The ability of the racemate to crystallize in a centrosymmetric space group allows for more efficient packing arrangements compared to the enantiopure compound, which is restricted to Sohncke space groups that lack inversion symmetry. mdpi.com

Despite the differences in their crystal packing and intermolecular dimer formation, the molecules in both the enantiopure and racemic crystal structures adopt a virtually identical staggered conformation. mdpi.com This consistency across different crystal environments strongly suggests that this staggered arrangement represents a preferred and energetically stable molecular structure for 2-bromo-3-methylbutyric acid in the solid state. mdpi.com

Spectroscopic Confirmation of Structure and Stereochemistry

In addition to X-ray crystallography, various spectroscopic techniques are employed to confirm the structure of 2-Bromo-3-methylbutyric acid. Infrared (IR) spectroscopy data, available through databases like the NIST WebBook, provides characteristic absorption bands corresponding to the functional groups present, such as the carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid moiety. nist.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is also crucial for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.com These spectroscopic methods serve as complementary tools to verify the structural integrity of the compound. nist.govchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) provide valuable insights into the connectivity and spatial arrangement of the atoms.

| Proton | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| -COOH | ~11-12 | Singlet (broad) | - |

| H-2 (α-proton) | ~4.2 | Doublet | ~4.5 |

| H-3 (β-proton) | ~2.3 | Multiplet | - |

| -CH₃ (at C3) | ~1.0-1.1 | Doublet | ~6.8 |

| -CH₃ (at C3) | ~1.0-1.1 | Doublet | ~6.8 |

Note: The exact chemical shifts can vary slightly depending on the solvent used.

The broad singlet in the downfield region is characteristic of the acidic proton of the carboxylic acid group. The doublet at approximately 4.2 ppm corresponds to the α-proton attached to the stereocenter (C2), and its coupling to the adjacent β-proton results in the doublet splitting pattern. The multiplet for the β-proton arises from its coupling to both the α-proton and the protons of the two methyl groups. The two methyl groups of the isopropyl moiety are diastereotopic and may appear as two distinct doublets, though they are often observed as a single doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Atom | Chemical Shift (δ) (ppm) |

| C=O (C1) | ~170-175 |

| C-Br (C2) | ~50-55 |

| C-3 | ~30-35 |

| -CH₃ (at C3) | ~20-25 |

Note: The exact chemical shifts can vary slightly depending on the solvent used.

The carbonyl carbon of the carboxylic acid appears significantly downfield. The carbon atom bonded to the bromine (C2) is also deshielded, while the carbons of the isopropyl group appear in the upfield region, consistent with their aliphatic nature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The IR spectrum of 2-Bromo-3-methylbutyric acid displays several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 2870-2960 | C-H stretch | Alkyl |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1465 | C-H bend | Alkyl |

| ~1290 | C-O stretch | Carboxylic acid |

| 500-700 | C-Br stretch | Alkyl halide |

The broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The strong, sharp peak around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid group. The presence of C-H stretching and bending vibrations confirms the aliphatic nature of the molecule. The absorption in the lower frequency region (500-700 cm⁻¹) can be attributed to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The mass spectrum of 2-Bromo-3-methylbutyric acid shows a characteristic isotopic pattern for bromine-containing compounds (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio).

The molecular ion peak [M]⁺ and the [M+2]⁺ peak are expected to be of similar intensity. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and α-cleavage.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 180/182 | [C₅H₉BrO₂]⁺ | Molecular Ion |

| 137/139 | [C₄H₆Br]⁺ | Loss of -COOH |

| 101 | [C₅H₉O₂]⁺ | Loss of Br |

| 73 | [C₃H₅O₂]⁺ | α-cleavage |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

The fragmentation pattern often involves the initial loss of the bromine atom or the carboxylic acid group, followed by further fragmentation of the resulting carbocations. The presence of the isopropyl cation (m/z 43) is also a common feature in the mass spectra of compounds containing this moiety.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly useful for determining the absolute configuration and studying the conformational properties of enantiomers.

This compound is an optically active compound due to the presence of a chiral center at the α-carbon (C2). Its chiroptical properties can be characterized by its specific rotation, which is the observed angle of rotation of plane-polarized light under specific conditions of concentration, path length, wavelength, and temperature.

For (R)-(+)-2-Bromo-3-methylbutyric acid, a positive specific rotation has been reported. sigmaaldrich.comsigmaaldrich.com

| Parameter | Value |

| Specific Rotation ([α]²²/D) | +21° (c = 37 in benzene) |

The positive sign of the optical rotation indicates that it rotates the plane of polarized light in a clockwise direction under the specified conditions. The magnitude and sign of the rotation are directly related to the absolute configuration of the molecule. While a full CD spectrum provides more detailed information about the electronic transitions and their relationship to the stereochemistry, the specific rotation is a fundamental measure of the compound's chirality.

Applications in Advanced Organic Synthesis

(R)-2-Bromo-3-methylbutyric Acid as a Chiral Auxiliary and Building Block

The primary application of this compound in organic synthesis is as a chiral building block. mdpi.com In this capacity, its predefined stereocenter is incorporated directly into the carbon skeleton of a target molecule, transferring its chirality to the new, more complex structure. This method is fundamental in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical to the final product's function.

Beyond its role as a structural component, this compound can also function as a chiral auxiliary. For instance, it has been used as the anionic counterpart in the formation of morpholinium-based chiral ionic liquids. sigmaaldrich.comsigmaaldrich.com These specialized solvents are then employed to create a chiral environment for reactions, such as the Heck arylation of 2,3-dihydrofuran, influencing the stereochemical outcome of the transformation. sigmaaldrich.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 76792-22-8 |

| Molecular Formula | C₅H₉BrO₂ |

| Molecular Weight | 181.03 g/mol |

| Appearance | White to almost white powder or crystal |

| Melting Point | 35-40 °C (lit.) sigmaaldrich.com |

| Boiling Point | 90-100 °C at 0.5 mmHg (lit.) sigmaaldrich.com |

| Optical Activity | [α]22/D +21° (c = 37 in benzene) sigmaaldrich.com |

This table presents key physical and chemical properties of the title compound.

Synthesis of Enantiomerically Pure Pharmaceuticals and Bioactive Molecules

The demand for enantiomerically pure compounds, particularly in the life sciences, is a major driver for the use of chiral intermediates like this compound. Its application spans the synthesis of molecules with therapeutic and biological activity.

Precursor for Fructosyl Peptide Oxidase Inhibitors

This compound is documented as a starting material in the synthesis of fructosyl peptide oxidase (FPOX) inhibitors. sigmaaldrich.comsigmaaldrich.com FPOXs are enzymes that play a significant role in the diagnosis of diabetes by cleaving fructosyl amino acids. nih.gov Inhibitors of this enzyme, designed as substrate analogs, are valuable tools in biochemical research and for developing diagnostic methodologies. nih.gov The synthesis of these inhibitors leverages the chiral backbone of the bromo-acid to mimic natural substrates like N(α)-fructosyl-L-valine. nih.gov

Intermediate in the Synthesis of Optically Active N-Methylvalines

The compound is utilized in the preparation of optically active N-methylvalines. chemicalbook.comsigmaaldrich.comsigmaaldrich.com N-methylated amino acids are important components of many natural products and peptidomimetics, often conferring increased metabolic stability or altered conformational properties to peptides. The reaction of this compound with methylamine (B109427) proceeds via nucleophilic substitution of the bromine atom, establishing the core structure of the desired N-methylvaline with retention of chirality. chemicalbook.com

Role in the Development of Agrochemicals

In the agricultural sector, this compound and its derivatives are employed as intermediates in the synthesis of agrochemicals, such as herbicides and pesticides. innospk.compacificbiochem.com The specific stereochemistry of these agrochemicals can be vital for their efficacy and for reducing their impact on non-target organisms. The use of this chiral building block ensures that the final active ingredient possesses the correct spatial orientation for biological activity. innospk.com

Enantioselective Coupling Reactions and Stereospecific Transformations

This compound plays a role in facilitating stereocontrolled carbon-carbon bond formation. One notable application is its use as a component of a chiral ionic liquid in the palladium-catalyzed Heck arylation of 2,3-dihydrofuran. sigmaaldrich.comsigmaaldrich.com The Heck reaction is a powerful method for creating C-C bonds between an alkene and an aryl halide. nih.govmdpi.com In this specific context, the chiral environment provided by the ionic liquid, which incorporates the (R)-2-bromo-3-methylbutyrate anion, helps to induce enantioselectivity in the coupling process, favoring the formation of one enantiomer of the product over the other. sigmaaldrich.comrsc.org This demonstrates a sophisticated application where the compound does not act as a direct building block but as an external agent that controls the stereochemical pathway of the reaction.

Derivatization for Complex Molecular Architectures

The functional groups of this compound allow for its stepwise modification into more complex structures. A well-documented example is its use in the synthesis of the sedative agent bromisoval (B1667876). mdpi.com In this multi-step process, the carboxylic acid is first converted to its more reactive acid chloride derivative. mdpi.comgoogle.com This intermediate, (R)-2-bromo-3-methylbutanoyl chloride, is then reacted with urea (B33335) in a condensation reaction to form the final product, (2-bromo-3-methylbutyryl)urea, also known as bromisoval. mdpi.comnih.gov This synthesis highlights how the original chiral acid can be elaborated into a bioactive molecule containing an N-acylurea moiety. nih.gov Additionally, research has shown its amide group can react with succinic acid, indicating its potential as a substrate for creating other complex derivatives like 2-bromo-3-methylsuccinic acid. biosynth.com

Table 2: Mentioned Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₅H₉BrO₂ | Main subject |

| 2,3-dihydrofuran | C₄H₆O | Substrate in Heck arylation sigmaaldrich.comsigmaaldrich.com |

| Bromisoval | C₆H₁₁BrN₂O₂ | Sedative agent synthesized from the title compound mdpi.com |

| Urea | CH₄N₂O | Reagent in bromisoval synthesis mdpi.comgoogle.com |

| (R)-2-bromo-3-methylbutanoyl chloride | C₅H₈BrClO | Intermediate in bromisoval synthesis google.com |

| Fructosyl Peptide Oxidase (FPOX) | N/A (Enzyme) | Target for inhibitors sigmaaldrich.comnih.gov |

| N(α)-fructosyl-L-valine | C₁₁H₂₁NO₇ | Natural substrate of FPOX nih.gov |

| N-Methylvaline | C₆H₁₃NO₂ | Product synthesized from the title compound chemicalbook.com |

| Methylamine | CH₅N | Reagent in N-methylvaline synthesis chemicalbook.com |

| Succinic acid | C₄H₆O₄ | Reactant for derivatization biosynth.com |

Formation of Substituted Derivatives via Nucleophilic Substitution

The bromine atom on the alpha-carbon of this compound is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions, particularly SN2 reactions. These reactions proceed with the inversion of stereochemistry at the chiral center, providing a reliable method for synthesizing a range of (S)-configured 2-substituted-3-methylbutyric acid derivatives.

The reactivity of the bromine atom allows for the introduction of various nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, its reaction with amines or ammonia (B1221849) can produce chiral amino acids and their derivatives. chemicalbook.comgoogle.com The mechanism of action between methylamine and optically active 2-bromo-3-methylbutyric acid has been a subject of investigation. chemicalbook.com A well-documented application is its use in preparing optically active N-methylvalines. chemicalbook.comsigmaaldrich.com In this type of synthesis, a nucleophile like methylamine attacks the carbon bearing the bromine, displacing the bromide ion and forming a new C-N bond. Due to the SN2 pathway, the resulting N-methylvaline derivative possesses the (S)-configuration.

This strategy is fundamental for accessing chiral synthons that are precursors to pharmaceuticals and other biologically active compounds. The general reaction can be summarized as the attack of a nucleophile (Nu⁻) on the chiral center, leading to the displacement of the bromide ion (Br⁻).

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Resulting (S)-Product | Product Class |

|---|---|---|---|

| Azide (N₃⁻) | Sodium Azide (NaN₃) | (S)-2-Azido-3-methylbutyric acid | Azido Acid |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | (S)-2-Hydroxy-3-methylbutyric acid | α-Hydroxy Acid |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | (S)-2-(Phenylthio)-3-methylbutyric acid | Thioether |

| Amine (RNH₂) | Methylamine (CH₃NH₂) | (S)-2-(Methylamino)-3-methylbutyric acid | N-Substituted Amino Acid |

Reduction and Oxidation Reactions to Yield Chiral Products

The functional groups of this compound can be selectively modified through reduction and oxidation, further expanding its synthetic utility.

Reduction Reactions

The carboxylic acid moiety can be selectively reduced to a primary alcohol without affecting the carbon-bromine bond using specific reducing agents like borane (B79455) (BH₃) or its complexes. This transformation yields (R)-2-bromo-3-methyl-1-butanol, a chiral bromo-alcohol that serves as a versatile intermediate for further reactions, such as ether formation or coupling reactions.

Alternatively, the carbon-bromine bond can be reduced to a C-H bond, a process known as hydrodebromination. This can be achieved using various methods, including catalytic hydrogenation or treatment with reducing agents like tributyltin hydride. This reaction produces (R)-3-methylbutanoic acid, removing the bromine while retaining the original stereochemistry. A more comprehensive reduction using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would typically reduce both the carboxylic acid and the carbon-bromine bond, ultimately yielding (S)-2-methyl-1-butanol.

The asymmetric reduction of related prochiral ketones to chiral alcohols is a widely studied field, often employing biocatalysts to achieve high enantioselectivity. nih.gov While this compound is already chiral, the principles of stereoselective reduction are central to manipulating its structure to create other valuable chiral molecules. nih.govresearchgate.net

Table 2: Products from Selective Reduction of this compound

| Reducing Agent | Functional Group Targeted | Product |

|---|---|---|

| Borane (BH₃∙THF) | Carboxylic Acid | (R)-2-Bromo-3-methyl-1-butanol |

| Tributyltin Hydride (Bu₃SnH) | Carbon-Bromine Bond | (R)-3-Methylbutanoic acid |

Oxidation Reactions

The carboxylic acid group in this compound is at a high oxidation state. Therefore, further oxidation of the carbon skeleton under typical conditions is challenging without causing decomposition. However, if the carboxylic acid is first reduced to an alcohol, subsequent oxidation of this primary alcohol can yield the corresponding chiral aldehyde, (R)-2-bromo-3-methylbutanal, using controlled oxidizing agents like pyridinium (B92312) chlorochromate (PCC).

Applications in Chiral Ionic Liquids for Catalysis

A novel and significant application of this compound is its use as a chiral anion in the synthesis of Chiral Ionic Liquids (CILs). sigmaaldrich.comsigmaaldrich.com Ionic liquids are salts with melting points below 100 °C, and CILs incorporate chirality into either the cation, the anion, or both. These compounds are of great interest as recyclable solvents and catalysts for asymmetric synthesis.

This compound can serve as the anionic component of a CIL. sigmaaldrich.comsigmaaldrich.com For example, it can be paired with an achiral or chiral organic cation, such as a derivative of morpholinium, to form a task-specific ionic liquid. The chirality of the (R)-2-bromo-3-methylbutyrate anion can influence the stereochemical outcome of reactions carried out in the CIL, acting as a chiral inducing agent.

Research has shown that morpholinium-based chiral ionic liquids using the anion derived from (R)-(+)-2-Bromo-3-methylbutyric acid are effective in promoting asymmetric reactions. sigmaaldrich.comsigmaaldrich.com One specific application is in the Heck arylation of 2,3-dihydrofuran, where the CIL helps to control the stereochemistry of the product. sigmaaldrich.comsigmaaldrich.com The use of CILs derived from this chiral acid represents a green chemistry approach, as these solvents can often be recycled and reused.

Table 3: Components of a Chiral Ionic Liquid (CIL)

| CIL Component | Example | Role |

|---|---|---|

| Chiral Anion | (R)-2-bromo-3-methylbutyrate | Provides the chiral environment |

| Cation | N-ethyl-N-methylmorpholinium | Forms the salt; influences physical properties |

Biological and Biochemical Research Applications

Interactions with Enzymes and Receptors

The compound's interactions with key metabolic enzymes are a primary focus of research, providing insights into stereoselective metabolism and enzyme inhibition.

(R)-2-Bromo-3-methylbutyric acid, also known as (R)-α-bromoisovaleric acid (BI), has been instrumental in studying the stereoselectivity of glutathione (B108866) (GSH) conjugation. chemicalbook.com This metabolic pathway is a crucial detoxification process in the body, catalyzed by glutathione-S-transferases (GSTs).

Research conducted in rats has shown that the conjugation of α-bromoisovaleric acid with glutathione is stereoselective. nih.gov A key finding is that the (R)-enantiomer of the acid is conjugated with glutathione more slowly than its corresponding (S)-enantiomer. nih.gov This contrasts with the metabolism of a related compound, α-bromoisovalerylurea (BIU), where the (R)-enantiomer is conjugated faster than the (S)-enantiomer. nih.gov This demonstrates that the presence of the urea (B33335) group in BIU significantly influences the stereochemical preference of the glutathione transferase enzymes. nih.gov Such studies highlight how α-bromocarbonyl compounds like BI serve as a novel class of substrates for investigating GSTs both in vivo and in vitro. nih.gov

Table 1: Comparative Glutathione (GSH) Conjugation of α-Bromoisovaleric Acid (BI) Enantiomers

| Enantiomer | Relative Rate of GSH Conjugation | Key Finding |

| (R)-α-bromoisovaleric acid | Slower | Conjugated less rapidly than the (S)-enantiomer. nih.gov |

| (S)-α-bromoisovaleric acid | Faster | Demonstrates stereoselective metabolism by glutathione-S-transferases. nih.gov |

Halogenated analogs of branched-chain amino acid metabolites are known to interact with enzymes involved in their metabolic pathways.

While direct studies on this compound are limited in this context, research on its close analog, α-chloroisocaproate, provides significant insights. α-Chloroisocaproate has been shown to inhibit the branched-chain alpha-ketoacid dehydrogenase (BCKDH) complex. nih.gov This enzyme complex plays a critical role in the catabolism of branched-chain amino acids (BCAAs).

The inhibition of the dehydrogenase component by α-chloroisocaproate is competitive with respect to the alpha-ketoacid substrates, with a reported Ki value of approximately 0.5 mM. nih.gov Furthermore, the analog inhibits the kinase (BCKDK) that phosphorylates and inactivates the BCKDH complex, with a much higher sensitivity (I50 of 7.5 µM). nih.gov This inhibition of the kinase leads to the activation of the BCKDH complex. nih.gov The study of such analogs is crucial for understanding the regulation of BCAA metabolism. nih.govnih.gov

Table 2: Inhibition Profile of α-Chloroisocaproate (Analog) on BCKDH Complex and Associated Kinase

| Target Enzyme | Type of Inhibition | Potency | Effect |

| Branched-Chain Alpha-Ketoacid Dehydrogenase | Competitive | Ki ≈ 0.5 mM | Direct inhibition of the enzyme. nih.gov |

| BCKDH Kinase (BCKDK) | Non-competitive (inferred) | I50 = 7.5 µM | Inhibition of the kinase, leading to activation of the dehydrogenase complex. nih.gov |

Inhibition of Amino Acid Metabolism Enzymes

Role in Studying Metabolic Pathways

This compound and its enantiomer are valuable tools for elucidating metabolic pathways. chemimpex.comnih.gov Their stereoselective metabolism allows researchers to probe the active sites and mechanisms of enzymes like glutathione-S-transferases. nih.gov By observing the different rates and products of metabolism for the (R)- and (S)-enantiomers, scientists can infer the three-dimensional structure and stereochemical preferences of the enzymatic binding pockets. nih.gov These compounds serve as substrates to study enzyme kinetics and stereoselectivity in intact organisms and isolated subcellular fractions, providing a clearer picture of detoxification and metabolic regulation. nih.gov

Investigations into Potential Therapeutic Targets

The study of this compound and related compounds contributes to the identification of potential therapeutic targets. chemimpex.comnih.gov For instance, the enzymes involved in its stereoselective glutathione conjugation could be targets for modulating drug metabolism. nih.gov More significantly, the insights gained from analogs that inhibit the branched-chain alpha-keto acid dehydrogenase complex point toward therapeutic possibilities. nih.gov The regulation of this enzyme complex is of interest in metabolic diseases, and understanding how small molecules can activate or inhibit it is a key area of investigation. nih.govnih.gov

Comparative Biological Activity of (R)- and (S)-Enantiomers

The biological activities of the (R)- and (S)-enantiomers of 2-bromo-3-methylbutyric acid are distinct, primarily due to the stereospecific nature of enzyme-substrate interactions. The most clearly documented difference lies in their metabolism via glutathione conjugation.

As established in rat liver studies, the (S)-enantiomer is conjugated with glutathione more rapidly than the (R)-enantiomer. nih.gov This difference in metabolic rate underscores that the enzymes responsible for this detoxification reaction, the glutathione-S-transferases, can distinguish between the two mirror-image forms of the molecule and process one more efficiently than the other. nih.gov This stereoselectivity is significant as it can lead to different pharmacokinetic profiles and biological effects for each enantiomer within a living system. nih.govnih.gov

Future Directions and Research Perspectives

Exploration of Novel Asymmetric Synthetic Routes

The efficient and stereoselective synthesis of (R)-2-Bromo-3-methylbutyric acid is paramount for its broader application. While classical resolution methods are established, future research is anticipated to focus on more direct and atom-economical asymmetric approaches.

One promising avenue is the development of organocatalytic α-bromination of 3-methylbutyric acid. Chiral amine or phosphine (B1218219) catalysts could be employed to induce enantioselectivity in the bromination reaction, potentially offering a more direct and metal-free alternative to current methods.

Another area of interest is the use of chiral auxiliary-mediated synthesis . By temporarily attaching a chiral auxiliary to 3-methylbutyric acid, the subsequent bromination can be directed to occur stereoselectively. The choice of auxiliary and reaction conditions would be critical to achieving high diastereoselectivity.

Furthermore, enzymatic kinetic resolution of racemic 2-bromo-3-methylbutyric acid presents a green and highly selective alternative. Lipases or dehalogenases could be screened for their ability to selectively react with one enantiomer, leaving the desired (R)-enantiomer in high enantiomeric excess.

| Synthetic Route | Potential Advantages | Key Research Focus |

| Organocatalytic α-bromination | Metal-free, direct, potentially high enantioselectivity | Catalyst design, optimization of reaction conditions |

| Chiral Auxiliary-Mediated Synthesis | High diastereoselectivity, predictable stereochemistry | Development of novel and easily cleavable auxiliaries |

| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly | Screening for suitable enzymes, process optimization |

Development of New Bioactive Derivatives with Enhanced Specificity

The (R)-2-bromo-3-methylbutyryl moiety can be incorporated into larger molecules to probe biological systems or to develop new therapeutic agents. The bromine atom can act as a handle for further chemical modifications or as a key interacting group with biological targets.

Future research will likely focus on the synthesis of a diverse library of derivatives. For instance, the carboxylic acid can be converted to amides, esters, and thioesters to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

A particularly interesting area is the development of covalent inhibitors . The electrophilic carbon bearing the bromine atom can react with nucleophilic residues (e.g., cysteine, serine, histidine) in enzyme active sites, leading to irreversible inhibition. The stereochemistry of the (R)-enantiomer will be crucial in ensuring specific binding and reaction within the target protein.

| Derivative Class | Potential Application | Rationale for Synthesis |

| Amides | Enzyme inhibitors, receptor ligands | Improved metabolic stability, diverse substitution patterns |

| Esters | Prodrugs, permeation enhancers | Modulation of solubility and bioavailability |

| Covalent Inhibitors | Targeted therapeutics | Irreversible binding to specific protein targets |

In-depth Mechanistic Studies of Biological Interactions

To guide the development of new bioactive derivatives, a thorough understanding of the molecular mechanisms underlying their biological effects is essential. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM) , could be used to determine the three-dimensional structure of derivatives bound to their protein targets. This would provide invaluable insights into the specific interactions of the (R)-2-bromo-3-methylbutyryl group.

Biophysical techniques , such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), can be employed to quantify the binding affinity and kinetics of these derivatives. This data is crucial for establishing structure-activity relationships (SAR).

Furthermore, mass spectrometry-based proteomics can be used to identify the specific amino acid residues that are covalently modified by reactive derivatives, confirming the mechanism of action for covalent inhibitors.

Integration with Computational Chemistry for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive compounds derived from this compound. Molecular docking simulations can be used to predict the binding modes of virtual libraries of derivatives within a target protein's active site, helping to prioritize compounds for synthesis.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed to build mathematical models that correlate the structural features of the derivatives with their biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds.

Density Functional Theory (DFT) calculations can be employed to study the reactivity of the C-Br bond, providing insights into the mechanism of covalent bond formation with biological nucleophiles. This can aid in the design of inhibitors with optimized reactivity profiles.

| Computational Method | Application | Predicted Parameters |

| Molecular Docking | Virtual screening, binding mode prediction | Binding affinity, protein-ligand interactions |

| QSAR | Predictive modeling of biological activity | IC50, Ki, EC50 |

| DFT | Reactivity analysis, mechanistic studies | Activation energies, reaction pathways |

Scalable Production of Enantiopure this compound for Industrial Applications

For this compound to be a viable starting material for industrial applications, robust and scalable manufacturing processes are required. Future research in this area will focus on moving beyond laboratory-scale syntheses to develop cost-effective and efficient large-scale production methods.

This includes the optimization of reaction conditions for kilogram-scale synthesis , focusing on factors such as solvent selection, temperature control, and purification methods. The development of continuous flow processes could offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch manufacturing.

Furthermore, efficient methods for ensuring high enantiopurity on a large scale are critical. This may involve the development of preparative chiral chromatography methods or the implementation of crystallization-induced asymmetric transformation techniques, which can theoretically convert a racemic mixture into a single enantiomer.

Q & A

Basic: What are the recommended methods for synthesizing (R)-2-Bromo-3-methylbutyric acid enantioselectively?

Enantioselective synthesis typically involves chiral auxiliaries or catalytic asymmetric bromination. For instance, reacting 3-methylbutyric acid derivatives with brominating agents under controlled conditions can yield the (R)-enantiomer. Evidence suggests that methylamine influences the optical activity of the product by stabilizing intermediates, as observed in mechanistic studies . Chiral resolution via diastereomeric salt formation (e.g., using N,N-diisopropylamine) is also effective for isolating the (R)-form .

Basic: How can this compound be purified to >98% enantiomeric excess?

Purification methods include:

- Crystallization : Recrystallization from ethanol/ether mixtures improves purity, leveraging differential solubility of enantiomers .

- Chiral Chromatography : Use chiral HPLC columns (e.g., amylose- or cellulose-based stationary phases) to separate enantiomers, validated by optical rotation measurements .

- Salt Formation : Conversion to diastereomeric salts with chiral amines (e.g., N,N-diisopropylamine) enhances enantiomeric separation .

Advanced: How does this compound function in the synthesis of optically active N-methylvalines?

The compound acts as a chiral electrophilic agent. Its bromine atom undergoes nucleophilic substitution with methylamine, forming a stereocenter that directs the configuration of N-methylvalines. The reaction’s enantioselectivity depends on the steric hindrance of the methyl groups and the reaction solvent (e.g., polar aprotic solvents improve yield) . Kinetic resolution during intermediate steps further refines enantiomeric purity .

Advanced: What safety protocols are critical when handling this compound due to its corrosive properties?

- Personal Protective Equipment (PPE) : Use acid-resistant gloves, faceshields, and respirators (N100 or P3 filters) to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (boiling point: 124–126°C at 20 mmHg) .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials like vermiculite.

Data Contradiction: How to resolve discrepancies in reported enantiomeric purity across studies?

Contradictions may arise from:

- Analytical Methods : Compare chiral HPLC (e.g., using Daicel columns) with polarimetry. For example, a sample with 97% purity by HPLC but lower optical rotation may indicate matrix interference .

- Synthetic Conditions : Variations in reaction temperature or catalyst loading (e.g., chiral catalysts vs. kinetic resolution) can alter enantioselectivity. Replicate studies under standardized conditions (e.g., 0°C, inert atmosphere) .

Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) simulations model transition states to predict regioselectivity. For example, the bromine atom’s electrophilicity is influenced by the methyl group’s steric effects, which DFT can quantify using Gibbs free energy barriers . Molecular docking studies further elucidate interactions with enzymes in asymmetric syntheses .

Basic: How to confirm the structural integrity of this compound post-synthesis?

- NMR Spectroscopy : H NMR peaks at δ 1.2–1.4 (methyl groups) and δ 4.3–4.5 (methine proton adjacent to Br) confirm the structure .

- Mass Spectrometry : ESI-MS (negative mode) shows a molecular ion peak at m/z 180.02 (CHBrO) .

- X-ray Crystallography : Resolves absolute configuration, though limited by crystal growth challenges in polar solvents .

Advanced: Why does solubility in water vary significantly between (R)- and (S)-enantiomers?

The (R)-enantiomer’s methyl group orientation creates a larger dipole moment, reducing water solubility compared to the (S)-form. Solubility parameters (e.g., Hansen solubility) predict this behavior, with ethanol/ether mixtures favoring dissolution of the (R)-enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.